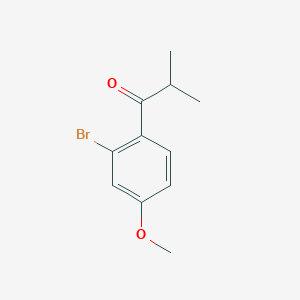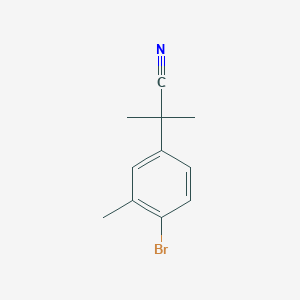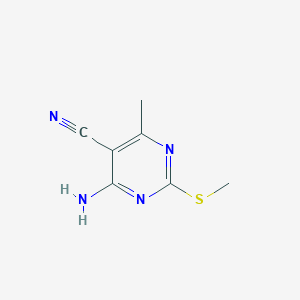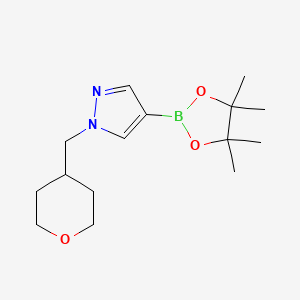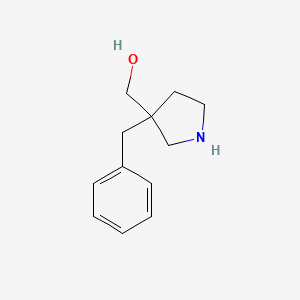
(3-Benzylpyrrolidin-3-yl)methanol
概要
説明
(3-Benzylpyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₁₇NO. It is a derivative of pyrrolidine, featuring a benzyl group attached to the third carbon of the pyrrolidine ring and a hydroxymethyl group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions: . The reaction conditions include maintaining an inert atmosphere, using anhydrous solvents, and controlling the temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
(3-Benzylpyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler pyrrolidine derivative.
Substitution: The benzyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: (3-Benzylpyrrolidin-3-yl)carboxylic acid
Reduction: Pyrrolidine derivatives without the benzyl group
Substitution: Various benzyl-substituted pyrrolidine derivatives
科学的研究の応用
(3-Benzylpyrrolidin-3-yl)methanol: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of central nervous system (CNS) drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3-Benzylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds, while the benzyl group can engage in hydrophobic interactions, influencing the binding affinity and activity of the compound.
類似化合物との比較
(3-Benzylpyrrolidin-3-yl)methanol: is compared with other similar compounds, such as:
Pyrrolidine: A simpler cyclic amine without the benzyl group.
Benzyl alcohol: A compound with a benzyl group but lacking the pyrrolidine ring.
3-Phenylpyrrolidin-3-ylmethanol: A structurally similar compound with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the benzyl group, which provides distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(3-benzylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDYYFFDCHUYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


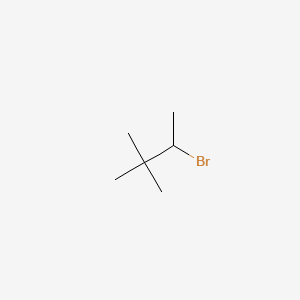
![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
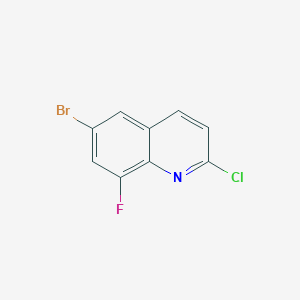
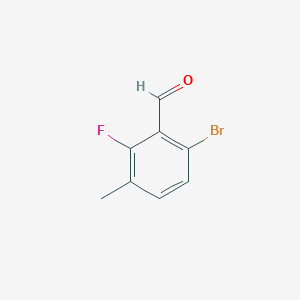
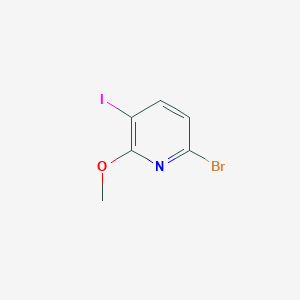
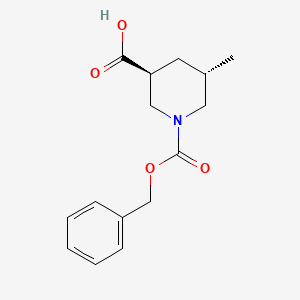
![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)
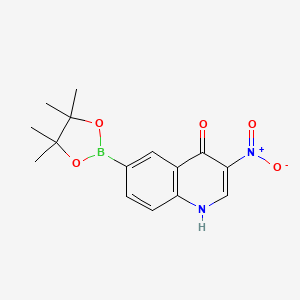
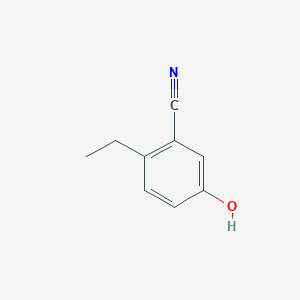
![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)
